2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
Overview
Description
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid is a chemical compound with the molecular formula C16H11NO3 It is characterized by the presence of an indolizine ring system fused with a phenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxo(2-phenylindolizin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like N-methyl-2-pyrrolidone. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for oxo(2-phenylindolizin-3-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl and indolizine rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, and sulfonic acids.
Scientific Research Applications
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of oxo(2-phenylindolizin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indolizine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, antimicrobial effects, and other biological activities . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationship (SAR) studies provide insights into its potential mechanisms.
Comparison with Similar Compounds
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid can be compared with other indolizine derivatives and similar heterocyclic compounds:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indolizine derivatives: These compounds share the indolizine scaffold and exhibit a range of biological activities, including anticancer and antimicrobial properties.
2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds have a similar acetic acid moiety but differ in the heterocyclic ring structure.
The uniqueness of oxo(2-phenylindolizin-3-yl)acetic acid lies in its specific combination of the indolizine ring with a phenyl group and an acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-2-(2-phenylindolizin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMXLAAHUBULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586125 | |
Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892691-05-3 | |
Record name | Oxo(2-phenylindolizin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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